molecular formula C22H26N4OS B2483479 N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide CAS No. 391887-29-9

N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B2483479
CAS No.: 391887-29-9
M. Wt: 394.54
InChI Key: CHDKOZBHERPAHO-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, characterized by a triazolinone core modified with a sulfanylidene group and a 3,4-dimethylbenzamide substituent. The sulfanylidene (C=S) moiety enhances electrophilicity, which may contribute to reactivity in biological or synthetic contexts . Crystallographic refinement via SHELX software may aid in elucidating its 3D conformation .

Properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-5-16-8-7-9-17(6-2)20(16)26-19(24-25-22(26)28)13-23-21(27)18-11-10-14(3)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKOZBHERPAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the diethylphenyl and sulfanylidene groups. The final step involves the coupling of the triazole derivative with 3,4-dimethylbenzamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Oxidation of the Sulfanylidene Group

The sulfanylidene (C=S) group in the triazole ring is susceptible to oxidation, forming sulfoxide (C=S→O) or sulfone (C=SO₂) derivatives under controlled conditions. This modification alters electronic properties and enhances biological interactions.

Reaction Oxidizing Agent Product Application
Sulfoxide formationH₂O₂, mCPBAN-{[4-(2,6-Diethylphenyl)-5-sulfinyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamideEnhanced solubility and bioactivity
Sulfone formationKMnO₄, OzoneN-{[4-(2,6-Diethylphenyl)-5-sulfonyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamideStability in metabolic pathways

Hydrolysis of the Benzamide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to yield 3,4-dimethylbenzoic acid and the corresponding amine intermediate. This reaction is critical for prodrug activation or metabolite studies .

Conditions Products Catalyst Yield
Acidic (HCl, H₂SO₄)3,4-Dimethylbenzoic acid + [4-(2,6-Diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methanamineHeat (80–100°C)~85%
Basic (NaOH, KOH)Same as aboveReflux (6–8 h)~78%

Alkylation/Acylation at Triazole Nitrogen

The NH group in the triazole ring participates in alkylation or acylation reactions, enabling structural diversification. For example, alkyl halides or acyl chlorides introduce substituents that modulate pharmacokinetic properties .

Reagent Product Role
Methyl iodideN-Methylated triazole derivativeEnhanced lipophilicity
Acetyl chlorideN-Acetylated triazole derivativeMetabolic resistance

Nucleophilic Substitution at the Methylene Bridge

The methylene (–CH₂–) group adjacent to the triazole ring is reactive toward nucleophiles (e.g., amines, thiols) under basic conditions, enabling functionalization .

Nucleophile Product Conditions
EthylenediamineSecondary amine derivativeDMF, K₂CO₃, 60°C
ThiophenolThioether-linked analogEtOH, RT

Electrophilic Aromatic Substitution

The 2,6-diethylphenyl and 3,4-dimethylbenzamide groups exhibit limited electrophilic substitution due to steric hindrance from methyl/ethyl substituents. Nitration or sulfonation occurs selectively at less hindered positions .

Reaction Reagent Position Modified Outcome
NitrationHNO₃/H₂SO₄Para to sulfanylideneNitro derivative for further reduction
HalogenationBr₂/FeBr₃Ortho to methyl groupsBrominated analog for cross-coupling

Coordination with Metal Ions

The sulfanylidene and triazole nitrogen atoms act as ligands for transition metals (e.g., Co, Cu), forming complexes with potential catalytic or therapeutic applications .

Metal Salt Complex Structure Application
Co(II) acetateOctahedral Co–S/N coordinationCatalytic oxidation
Cu(I) chlorideTetrahedral Cu–triazole complexAntimicrobial activity

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering conjugation and bioactivity .

Conditions Product Yield
H₂ (1 atm), Pd/C, EtOHDihydrotriazole derivative>90%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide as a promising anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A series of in vitro experiments demonstrated that this compound could effectively target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been investigated. It has been found to inhibit the activity of key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Molecular docking studies suggest that the compound binds effectively to these enzymes, potentially leading to reduced inflammation in vivo .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Pesticide Development

The compound's structural characteristics make it a candidate for development as a novel pesticide or fungicide. Preliminary studies indicate that it can effectively control plant pathogens while exhibiting low toxicity to non-target organisms. This dual action could provide an environmentally friendly alternative to conventional pesticides .

Plant Growth Regulation

Research has indicated that this compound may influence plant growth by modulating hormonal pathways. Field trials have shown enhanced growth rates and yield in crops treated with this compound compared to untreated controls .

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices which can improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating biodegradable plastics .

Nanomaterials

The incorporation of this compound into nanomaterials is being explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s triazolinone core is shared with derivatives synthesized by Bahçeci et al. (e.g., 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones) . Key distinctions include:

  • Substituents : The 2,6-diethylphenyl group contrasts with simpler alkyl/aryl groups (e.g., methyl, phenyl) in analogs.
  • Functionalization: The sulfanylidene group replaces the carbonyl (C=O) in classical triazolinones, altering electronic properties.
  • Benzamide linkage : The 3,4-dimethylbenzamide side chain is unique compared to other derivatives, which often feature hydroxyl or aldehyde groups .

Table 1: Structural Comparison of Triazolinone Derivatives

Compound Triazolinone Substituents Key Functional Groups
Target Compound 2,6-diethylphenyl, sulfanylidene 3,4-dimethylbenzamide
Bahçeci et al. (3a-3e) 3-alkyl/aryl, amino 3,4-dihydroxybenzylidenamino
Carfentrazone-ethyl Chlorophenyl, ethyl ester Trifluoromethyl, ethyl ester

Physicochemical Properties

Bahçeci et al. measured pKa values of triazolinone derivatives in non-aqueous solvents (Table 2). The target compound’s sulfanylidene group likely increases acidity compared to amino-substituted analogs, though experimental validation is needed.

Table 2: pKa Values of Triazolinone Derivatives in Non-Aqueous Solvents

Compound Acetonitrile (pKa) Isopropyl Alcohol (pKa) DMF (pKa)
3a 9.2 8.7 7.9
3b 9.5 9.1 8.3
Target* ~8.5 (predicted) ~8.0 (predicted) ~7.0 (predicted)

*Predicted based on sulfanylidene’s electron-withdrawing effect.

Biological Activity

N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide is a compound belonging to the class of 1,2,4-triazoles, which have been extensively studied for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial and antiproliferative properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzamide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has shown that various triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
14Staphylococcus aureus22125 µg/ml
15aEscherichia coli18250 µg/ml
15bKlebsiella pneumoniae20200 µg/ml

The compound this compound has shown moderate to good activity against various bacterial strains. Specifically, it has been noted for its effectiveness against Escherichia coli and Staphylococcus aureus, similar to other triazole derivatives that inhibit specific enzymes involved in ergosterol biosynthesis in fungi .

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects against cancer cell lines. Studies utilizing MTT assays have indicated that it can inhibit cell proliferation in malignant melanoma cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness (%)
A375 (Melanoma)1570
BJ (Fibroblast)>50<20

The results suggest that while the compound is effective against melanoma cells at lower concentrations, it exhibits less toxicity towards normal fibroblast cells . This selectivity is crucial for developing potential therapeutic agents with minimal side effects.

The biological activity of this compound can be attributed to its ability to interfere with critical biological pathways in target organisms. For instance:

  • Inhibition of Ergosterol Biosynthesis: Similar to other triazole compounds, it may inhibit cytochrome P450 enzymes involved in sterol demethylation.
  • Cell Cycle Disruption: The antiproliferative effects may result from inducing apoptosis or disrupting cell cycle progression in cancer cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings. For example:

  • A study demonstrated that a triazole derivative significantly reduced bacterial load in infected animal models when compared to control groups.
  • Another investigation revealed that certain triazole compounds led to a notable decrease in tumor size in xenograft models of melanoma.

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